N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine
Description
N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine is a purine derivative featuring a 7H-purin-6-amine core substituted with a 2-(cyclohexen-1-yl)ethyl group. The cyclohexenyl moiety introduces a partially unsaturated cyclohexane ring, which may influence its lipophilicity, conformational flexibility, and intermolecular interactions. Purine derivatives are widely studied for their roles in plant hormones (e.g., cytokinins) , enzyme inhibition , and drug development .
Properties
CAS No. |
537666-91-4 |
|---|---|
Molecular Formula |
C13H17N5 |
Molecular Weight |
243.31 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine |
InChI |
InChI=1S/C13H17N5/c1-2-4-10(5-3-1)6-7-14-12-11-13(16-8-15-11)18-9-17-12/h4,8-9H,1-3,5-7H2,(H2,14,15,16,17,18) |
InChI Key |
OVGHJPRBXUWKNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, N-[2-(1-cyclohexen-1-yl)ethyl]- typically involves the reaction of purine derivatives with cyclohexenyl ethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions include hydroxylated derivatives, cyclohexyl-substituted compounds, and various substituted purine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 9H-Purin-6-amine, N-[2-(1-cyclohexen-1-yl)ethyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can serve as a probe to investigate the mechanisms of enzyme action and the binding properties of nucleic acid-binding proteins .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. They may exhibit antiviral, anticancer, or antimicrobial properties, making them candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, N-[2-(1-cyclohexen-1-yl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine with key analogs, highlighting structural variations, molecular properties, and biological activities.
Structural and Functional Analysis
Substituent Effects on Lipophilicity
- The cyclohexenylethyl group in the target compound likely increases lipophilicity (predicted logP ~3.5) compared to oxygenated analogs like Kinetin (logP ~1.2) or N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine (logP ~0.8) .
- Halogenated derivatives (e.g., N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine) exhibit higher logP values (~3.0) due to the electron-withdrawing chlorine atom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
